N-Desmethyl Tamoxifen Methanethiosulfonate

概要

説明

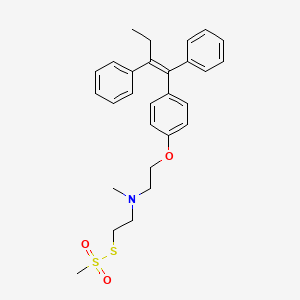

N-Desmethyl Tamoxifen Methanethiosulfonate is a biochemical compound with the molecular formula C28H33NO3S2 and a molecular weight of 495.70 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in the treatment of breast cancer .

準備方法

The preparation of N-Desmethyl Tamoxifen Methanethiosulfonate involves several synthetic routes and reaction conditions. One common method includes the reaction of N-Desmethyl Tamoxifen with methanethiosulfonate under controlled conditions . The reaction typically requires specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing reaction conditions to maximize efficiency and minimize costs .

化学反応の分析

N-Desmethyl Tamoxifen Methanethiosulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .

科学的研究の応用

Pharmacodynamics and Efficacy

Studies have shown that N-Desmethyl Tamoxifen maintains a long half-life in the body, contributing to its sustained therapeutic effects. It is particularly effective in treating estrogen receptor-positive breast cancers. For instance, a study indicated that N-Desmethyl Tamoxifen and its parent compound, Tamoxifen, both led to increased apoptosis in MCF-7 human breast cancer cell lines . The pharmacological characterization revealed that this metabolite binds effectively to estrogen receptors and inhibits estrogen-stimulated cell proliferation, making it a potent agent against resistant cancer types .

Treatment of Breast Cancer

Drug Development

The compound is also being explored as a lead candidate for new drug formulations aimed at overcoming resistance mechanisms in breast cancer treatment. Its ability to modulate protein targets involved in cancer progression has been investigated using advanced proteomics techniques .

Case Study: Resistance Mechanisms

A notable case study examined the effectiveness of N-Desmethyl Tamoxifen on tamoxifen-resistant MCF-7 cells. The study found that while traditional treatments failed to inhibit cell growth effectively, N-Desmethyl Tamoxifen demonstrated significant cytotoxicity against these resistant cells, suggesting its potential as an alternative therapeutic option .

| Study | Objective | Findings |

|---|---|---|

| Knowlden et al., 2003 | Assess cytotoxicity on tamoxifen-resistant cells | N-Desmethyl Tamoxifen showed higher efficacy compared to traditional SERMs |

| Choi et al., 2007 | Investigate apoptosis induction | Induction of caspase activity leading to apoptosis was observed with N-Desmethyl Tamoxifen treatment |

Case Study: Protein Target Identification

Another study utilized the Stability of Proteins from Rates of Oxidation (SPROX) technique to identify protein targets affected by N-Desmethyl Tamoxifen. Over 200 proteins were identified with significant changes in stability upon treatment, many of which are linked to breast cancer pathways . This highlights the compound's role not only as a therapeutic agent but also as a tool for understanding cancer biology.

作用機序

The mechanism of action of N-Desmethyl Tamoxifen Methanethiosulfonate involves its interaction with estrogen receptors and other molecular targets . It acts as an inhibitor of aromatase, an enzyme responsible for the synthesis of estrogen . By inhibiting aromatase, this compound reduces estrogen levels, which can help in the treatment of estrogen receptor-positive breast cancer . The compound also exhibits non-competitive inhibition kinetics, meaning it binds to a site other than the active site of the enzyme .

類似化合物との比較

N-Desmethyl Tamoxifen Methanethiosulfonate is similar to other tamoxifen metabolites, such as N-Desmethyltamoxifen and endoxifen . it is unique in its specific chemical structure and its ability to inhibit aromatase . Other similar compounds include tamoxifen, 4-hydroxy-tamoxifen, and norendoxifen . Each of these compounds has distinct properties and mechanisms of action, making them valuable tools in breast cancer research and treatment .

生物活性

N-Desmethyl Tamoxifen Methanethiosulfonate (NDMTMS) is a derivative of the well-known selective estrogen receptor modulator (SERM) Tamoxifen. This compound's biological activity has garnered attention due to its potential implications in cancer treatment, particularly in breast cancer. This article provides a comprehensive overview of NDMTMS's biological activities, including its mechanisms of action, effects on cancer cells, and relevant case studies.

NDMTMS exhibits biological activity primarily through its interaction with estrogen receptors and modulation of apoptotic pathways. The following mechanisms have been identified:

- Estrogen Receptor Binding : NDMTMS binds to estrogen receptors, influencing gene expression related to cell growth and apoptosis. This binding is crucial for its anti-cancer effects, particularly in estrogen-dependent tumors.

- Caspase Activation : NDMTMS induces apoptosis in cancer cells by activating the caspase cascade. Research indicates that both NDMTMS and its parent compound, Tamoxifen, lead to a time- and dose-dependent increase in caspase activity in human breast cancer cell lines, promoting programmed cell death .

- Multidrug Resistance Reversal : NDMTMS has shown potential in reversing the multidrug resistance (MDR) phenotype in cancer cells. Studies indicate that it restores sensitivity to chemotherapeutic agents like daunorubicin (DNR) in resistant leukemia cell lines .

2. Biological Activity Data

The following table summarizes key findings related to the biological activity of NDMTMS:

Case Study 1: Apoptosis Induction in Mammary Tumors

In a study involving Sprague Dawley rats with carcinogen-induced mammary tumors, administration of Tamoxifen resulted in a significant decline in tumor size due to the activation of apoptotic pathways mediated by NDMTMS . This study highlighted the delayed induction of caspase activity post-treatment, suggesting a sustained effect of NDMTMS on tumor regression.

Case Study 2: Reversal of Chemoresistance

A notable case involved the use of NDMTMS in MDR-positive leukemia cell lines. The study demonstrated that treatment with NDMTMS significantly increased intracellular concentrations of DNR, thereby enhancing cytotoxicity and overcoming resistance mechanisms . This finding underscores the therapeutic potential of NDMTMS in combination therapies for resistant cancers.

4. Research Findings

Recent research has expanded our understanding of NDMTMS's biological activity:

- A proteomic analysis revealed that NDMTMS affects over 200 proteins involved in various cellular processes, including apoptosis and proliferation . Notably, proteins such as Y-box binding protein 1 (YBX1), which is linked to estrogen receptor signaling, were identified as direct targets.

- Pharmacokinetic studies indicate that NDMTMS has a longer half-life than its parent compound, suggesting prolonged exposure and effectiveness in therapeutic applications .

特性

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO3S2/c1-4-27(23-11-7-5-8-12-23)28(24-13-9-6-10-14-24)25-15-17-26(18-16-25)32-21-19-29(2)20-22-33-34(3,30)31/h5-18H,4,19-22H2,1-3H3/b28-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKOLRQKLGUPAC-DQSJHHFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。